molecular formula C17H21FN6 B2502000 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097925-16-9

5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No. B2502000
CAS RN: 2097925-16-9
M. Wt: 328.395
InChI Key: PBJSQCVHVQQMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) known as interleukin-2-inducible T-cell kinase (ITK). ITK is a key signaling molecule in T-cells that plays an important role in the immune response. TAK-659 has been shown to have potential therapeutic applications in the treatment of various immune-related disorders.

Scientific Research Applications

Synthesis and Potential as Kinase Inhibitors

  • A practical synthesis has been described for compounds related to 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine, focusing on key intermediates in the preparation of potent deoxycytidine kinase inhibitors. This process offers an economical alternative to existing methods, highlighting the compound's role in synthesizing new classes of kinase inhibitors (Zhang et al., 2009).
  • Another study focused on the discovery and preclinical evaluation of potent αvβ3 antagonists, related to the compound of interest, for the prevention and treatment of osteoporosis. These findings underscore the compound's potential application in therapeutic interventions for bone diseases (Coleman et al., 2004).

Pharmacological Activities

  • Research on conformationally constrained butyrophenones, which include structural features similar to this compound, has shown these compounds to have affinity for dopamine and serotonin receptors. This suggests their potential as antipsychotic drugs, highlighting the broader pharmacological applications of these compounds (Raviña et al., 2000).

Antibacterial Activity

  • A novel series of compounds, including those structurally related to the query compound, demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research suggests the potential use of these compounds in developing new antibacterial agents (Inoue et al., 1994).

Biochemical Analysis

properties

IUPAC Name

5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6/c18-13-10-19-17(20-11-13)21-14-5-7-24(8-6-14)16-9-12-3-1-2-4-15(12)22-23-16/h9-11,14H,1-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJSQCVHVQQMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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